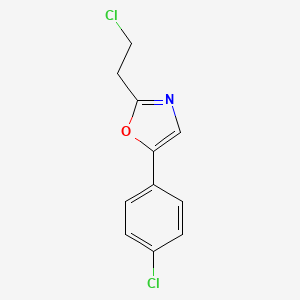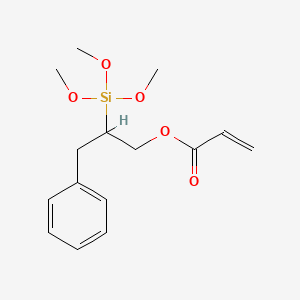
3-Phenyl-2-(trimethoxysilyl)propyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is an organosilane compound that combines the properties of both acrylates and silanes. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. It is widely used in various industrial applications due to its unique chemical structure, which allows it to form strong bonds with different substrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate typically involves the reaction of 3-phenylpropyl acrylate with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions. The reaction can be represented as follows:
3-Phenylpropyl acrylate+Trimethoxysilane→3-Phenyl-2-(trimethoxysilyl)propyl acrylate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Phenyl-2-(trimethoxysilyl)propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions.
Polymerization: Initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Polymerization: Polyacrylate-based polymers.
科学的研究の応用
3-Phenyl-2-(trimethoxysilyl)propyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
作用機序
The mechanism of action of 3-Phenyl-2-(trimethoxysilyl)propyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The acrylate group can polymerize to form strong polymeric networks, enhancing the mechanical properties of the material.
類似化合物との比較
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl acrylate
- Vinyltrimethoxysilane
Uniqueness
3-Phenyl-2-(trimethoxysilyl)propyl acrylate is unique due to the presence of the phenyl group, which provides additional hydrophobicity and thermal stability compared to other similar compounds. This makes it particularly useful in applications where enhanced durability and resistance to environmental factors are required.
特性
分子式 |
C15H22O5Si |
|---|---|
分子量 |
310.42 g/mol |
IUPAC名 |
(3-phenyl-2-trimethoxysilylpropyl) prop-2-enoate |
InChI |
InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14(21(17-2,18-3)19-4)11-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
InChIキー |
QOPNRDKFUYVAFH-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C(CC1=CC=CC=C1)COC(=O)C=C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



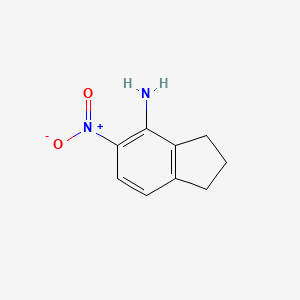
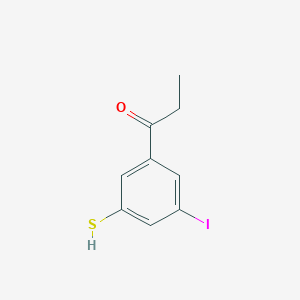
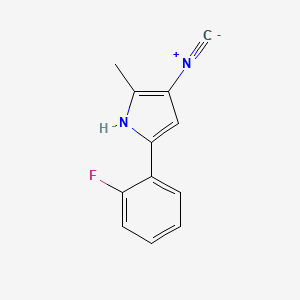
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
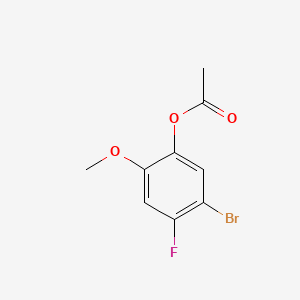

![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
![[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B14038367.png)
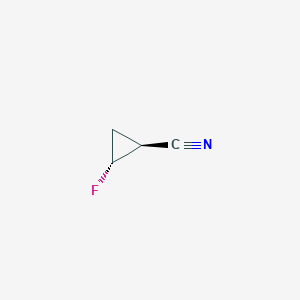

![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
